molecular formula C11H20N2O2 B3112997 (1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane CAS No. 1932385-64-2

(1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane

Cat. No.: B3112997
CAS No.: 1932385-64-2
M. Wt: 212.29
InChI Key: WWQRKRDWYBRFAA-IUCAKERBSA-N
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Description

(1S,6S)-7-Boc-3,7-diazabicyclo[420]octane is a bicyclic compound featuring a diazabicyclo structure with a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a diazabicyclo[4.2.0]octane derivative.

    Protection Step: The precursor is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base, such as triethylamine, to introduce the Boc protecting group.

    Purification: The product is purified using standard techniques like column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, along with efficient purification methods to meet industrial standards.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the Boc group under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of oxidized derivatives with functional groups like ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives with alcohol or amine groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the Boc group.

Scientific Research Applications

(1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.

    Biological Studies: Studied for its interactions with biological targets and potential therapeutic effects.

    Industrial Applications: Utilized in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group can be selectively removed under acidic conditions, allowing the compound to interact with its target. The diazabicyclo structure provides a rigid framework that can enhance binding affinity and specificity.

Comparison with Similar Compounds

  • (1S,6S)-3,7-Diazabicyclo[4.2.0]octane-7-carboxylic acid benzyl ester
  • (1S,6S)-7-Cbz-3,7-diazabicyclo[4.2.0]octane

Uniqueness: (1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection. This makes it a valuable intermediate in organic synthesis and drug development.

Properties

IUPAC Name

tert-butyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-6-12-5-4-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQRKRDWYBRFAA-IUCAKERBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C1CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@H]1CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane
Reactant of Route 2
(1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane
Reactant of Route 3
(1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane
Reactant of Route 4
Reactant of Route 4
(1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane
Reactant of Route 5
(1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane
Reactant of Route 6
(1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane

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